Ciproxifan maleate
Overview
Description
Ciproxifan maleate is a potent, selective, orally bioavailable, and competitive antagonist of the histamine H3-receptor . It has a high species-specific affinity at rodent compared to human H3R . It is well studied as a reference compound for H3R in rodent models for neurological diseases connected with neurotransmitter dysregulation, such as attention deficit hyperactivity disorder or Alzheimer’s disease .
Molecular Structure Analysis
Ciproxifan maleate has the molecular formula C20H22N2O6 . Its exact mass is 270.14 and its molecular weight is 386.404 .Chemical Reactions Analysis
Ciproxifan has been found to reversibly inhibit monoamine oxidase A and B . It shows efficacy on both enzyme isoforms with IC50 values in a micromolar concentration range for human and rat monoamine oxidases .Physical And Chemical Properties Analysis
Ciproxifan maleate has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 3 .Scientific Research Applications
1. Neurological Disease Modulation
Ciproxifan maleate, a histamine H3 receptor inverse agonist/antagonist, has demonstrated potential in modulating neurotransmitter dysregulation in rodent models for neurological diseases such as attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. This compound has shown efficacy in inhibiting monoamine oxidase A and B, relevant in neurotransmitter modulation in the brain, suggesting its potential use in treating neurological disorders (Hagenow et al., 2017).
2. Cognitive Improvement in Sleep-Deprived Models
Research indicates that ciproxifan improves working memory in sleep-restricted mice, particularly through increased neural activity in the prefrontal cortex. This effect is attributed to its role as a histamine receptor type 3 (H3) antagonist, showcasing its potential in treating cognitive deficits associated with sleep disorders (Chauveau et al., 2014).
3. Alleviating Alzheimer's Disease Symptoms
Studies have demonstrated that ciproxifan can improve cholinergic transmission, attenuate neuroinflammation and oxidative stress in models of Alzheimer's disease. While it does not reduce amyloid levels, its impact on cognitive functions and reduction of neuroinflammatory markers suggests a potential role in managing Alzheimer's symptoms (Mani et al., 2017).
4. Impact on Histamine Receptors and Cognitive Functions
Ciproxifan has been studied for its impact on histamine receptors and associated cognitive functions. It demonstrates potential in reversing cognitive deficits and enhancing memory through modulation of histamine H3 receptors, which could be beneficial in various cognitive disorders (Bardgett et al., 2011).
5. Modulation of Glutamate Release in the Brain
Investigations into ciproxifan's effect on glutamate release in the rat hippocampus reveal its potential as an antipsychotic agent. It presynaptically inhibits glutamate release, suggesting a role in modulating neurotransmitter activity, particularly in psychiatric conditions (Lu et al., 2017).
6. Management of Cognitive Impairments
Ciproxifan has been shown to alleviate memory impairment induced by external factors like lipopolysaccharide, through modulation of cholinergic transmission in the brain. This indicates its therapeutic potential in cognitive impairment management (Mani et al., 2022).
Safety And Hazards
Future Directions
Ciproxifan shows only moderate activity at human targets, but it may serve as a starting point for the development of dual targeting ligands . As the H3R and monoamine oxidases are all capable of affecting neurotransmitter modulation in the brain, dual targeting ligands are considered an interesting approach for the treatment of neurological disorders .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.C4H4O4/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;5-3(6)1-2-4(7)8/h5-8,10-12H,1-4,9H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQFKEYRALXXEJ-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585107 | |
Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ciproxifan maleate | |
CAS RN |
184025-19-2 | |
Record name | (2Z)-But-2-enedioic acid--cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ciproxifan maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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